molecular formula C8H6BrCl3O B14024748 1-(4-Bromo-3-chlorophenyl)-2,2-dichloroethanol

1-(4-Bromo-3-chlorophenyl)-2,2-dichloroethanol

Cat. No.: B14024748
M. Wt: 304.4 g/mol
InChI Key: QJIVAHGXDIULEE-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-chlorophenyl)-2,2-dichloroethanol is an organic compound characterized by the presence of bromine, chlorine, and hydroxyl functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-3-chlorophenyl)-2,2-dichloroethanol typically involves the reaction of 4-bromo-3-chlorobenzaldehyde with chloroform in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3-chlorophenyl)-2,2-dichloroethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 1-(4-Bromo-3-chlorophenyl)-2,2-dichloroacetone.

    Reduction: Formation of 1-(4-Bromo-3-chlorophenyl)-2,2-dichloroethane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Bromo-3-chlorophenyl)-2,2-dichloroethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-chlorophenyl)-2,2-dichloroethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to inhibition or activation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1-(4-Bromo-3-chlorophenyl)-2,2-dichloroethanol can be compared with similar compounds such as:

These compounds share structural similarities but differ in their functional groups and chemical properties, which can influence their reactivity and applications

Properties

Molecular Formula

C8H6BrCl3O

Molecular Weight

304.4 g/mol

IUPAC Name

1-(4-bromo-3-chlorophenyl)-2,2-dichloroethanol

InChI

InChI=1S/C8H6BrCl3O/c9-5-2-1-4(3-6(5)10)7(13)8(11)12/h1-3,7-8,13H

InChI Key

QJIVAHGXDIULEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(C(Cl)Cl)O)Cl)Br

Origin of Product

United States

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